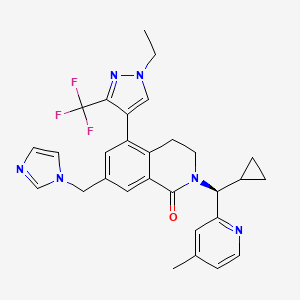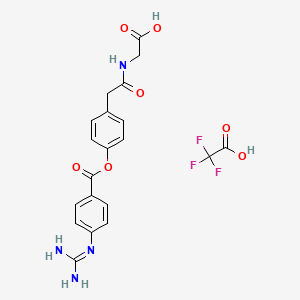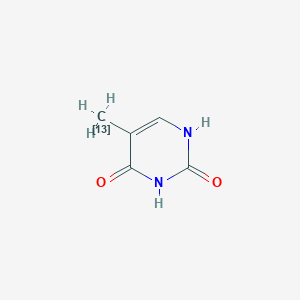
Dimethyl pimelate-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Dimethyl pimelate-d4 is synthesized through the deuteration of Dimethyl pimelate. The synthetic route involves the esterification of pimelic acid with deuterated methanol under acidic conditions . The reaction conditions typically include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the esterification process . Industrial production methods follow similar synthetic routes but are scaled up to accommodate larger quantities and may involve continuous flow processes to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Dimethyl pimelate-d4 undergoes various chemical reactions, including:
The major products formed from these reactions include pimelic acid-d4, alcohol derivatives, and substituted esters .
Wissenschaftliche Forschungsanwendungen
Dimethyl pimelate-d4 has several scientific research applications:
Wirkmechanismus
The mechanism of action of Dimethyl pimelate-d4 involves its incorporation into drug molecules as a stable isotope. This incorporation allows for the precise quantitation of the drug’s pharmacokinetics and metabolic profiles . The deuterium atoms in this compound can alter the rate of metabolic reactions, providing insights into the drug’s behavior in biological systems . The molecular targets and pathways involved include various enzymes and metabolic pathways that interact with the labeled compound .
Vergleich Mit ähnlichen Verbindungen
Dimethyl pimelate-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Dimethyl pimelate: The non-deuterated form of this compound, used in similar applications but without the benefits of stable isotope labeling.
Dimethyl heptanedioate: Another ester of pimelic acid, used in various chemical syntheses.
Pimelic acid dimethyl ester: A synonym for Dimethyl pimelate, used interchangeably in chemical research.
The uniqueness of this compound lies in its ability to provide detailed insights into the pharmacokinetics and metabolic profiles of drugs due to its stable isotope labeling .
Eigenschaften
Molekularformel |
C9H16O4 |
|---|---|
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
dimethyl 2,2,6,6-tetradeuterioheptanedioate |
InChI |
InChI=1S/C9H16O4/c1-12-8(10)6-4-3-5-7-9(11)13-2/h3-7H2,1-2H3/i6D2,7D2 |
InChI-Schlüssel |
SHWINQXIGSEZAP-KXGHAPEVSA-N |
Isomerische SMILES |
[2H]C([2H])(CCCC([2H])([2H])C(=O)OC)C(=O)OC |
Kanonische SMILES |
COC(=O)CCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)





![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396938.png)
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)

